HEPT vs. Emivirine (MKC-442): A ~1000-Fold Difference in Anti-HIV-1 Potency Defines Their Distinct Experimental Utility
In standardized MT-4 cell assays employing the HIV-1 (HTLV-IIIB) strain, HEPT exhibits an EC50 of 7.0 μM, defining it as a moderately potent, prototypical NNRTI suitable for crystallographic studies and resistance selection experiments [1]. In stark contrast, the optimized HEPT analog MKC-442 (emivirine) displays an EC50 of approximately 0.008–0.040 μM (8–40 nM) in comparable cellular assays, representing an enhancement in antiviral potency of approximately 175- to 875-fold [2]. This vast difference in intrinsic activity dictates that MKC-442 cannot be substituted for HEPT in applications requiring weak, reversible binding—such as generating unliganded RT crystals by soaking out the inhibitor—or when selecting for low-level resistance mutations that are masked by the high potency of later-generation NNRTIs.
| Evidence Dimension | Anti-HIV-1 potency (EC50) in MT-4 cell culture |
|---|---|
| Target Compound Data | 7.0 μM |
| Comparator Or Baseline | MKC-442 (emivirine): 0.008–0.040 μM (8–40 nM) |
| Quantified Difference | HEPT is approximately 175- to 875-fold less potent than MKC-442 |
| Conditions | HIV-1 (HTLV-IIIB strain) infection of MT-4 cells; MTT viability assay endpoint |
Why This Matters
This differential in potency is the primary determinant of experimental design: HEPT is the required positive control for weak-binding NNRTI crystallography and for isolating unique resistance mutations, whereas MKC-442 is inappropriate for these purposes.
- [1] Baba M, Tanaka H, De Clercq E, Pauwels R, Balzarini J, Schols D, Nakashima H, Perno CF, Walker RT, Miyasaka T. Highly specific inhibition of human immunodeficiency virus type 1 by a novel 6-substituted acyclouridine derivative. Biochem Biophys Res Commun. 1989;165(3):1375-1381. View Source
- [2] Balzarini J, Pérez-Pérez MJ, San-Félix A, Schols D, Perno CF, Vandamme AM, Camarasa MJ, De Clercq E. 2',5'-Bis-O-(tert-butyldimethylsilyl)-3'-spiro-5''-(4''-amino-1'',2''-oxathiole-2'',2''-dioxide)pyrimidine (TSAO) nucleoside analogues: highly selective inhibitors of human immunodeficiency virus type 1 that are targeted at the viral reverse transcriptase. Proc Natl Acad Sci U S A. 1992;89(10):4392-4396. View Source
